3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol
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Overview
Description
3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol is an organic compound with the molecular formula C16H26O3. It is a derivative of propanol and features a benzyloxy group attached to a pentyl chain, which is further connected to a propanol backbone. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol typically involves the reaction of 3-bromopropanol with 5-benzyloxypentyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of benzyloxy pentanoic acid.
Reduction: Formation of benzyloxy pentane.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The propanol backbone allows for further chemical modifications, enhancing its versatility in various applications .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1-propanol: Similar structure but lacks the pentyl chain.
5-Benzyloxypentanol: Similar structure but lacks the propanol backbone.
Benzyl alcohol: Contains the benzyloxy group but lacks the extended carbon chain.
Uniqueness
3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol is unique due to its combination of a benzyloxy group, a pentyl chain, and a propanol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3-(5-phenylmethoxypentoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c16-10-7-13-17-11-5-2-6-12-18-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVBPULIAMOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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